molecular formula C21H33NO7 B4000183 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

Cat. No.: B4000183
M. Wt: 411.5 g/mol
InChI Key: HRJDAUQLCPLDAC-UHFFFAOYSA-N
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Description

4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid is a complex organic compound that features a morpholine ring substituted with a tert-butyl group, a methyl group, and an ethoxyethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid typically involves multiple steps:

    Formation of the phenoxyethanol intermediate: This step involves the reaction of 2-tert-butyl-6-methylphenol with ethylene oxide under basic conditions to form 2-(2-tert-butyl-6-methylphenoxy)ethanol.

    Etherification: The phenoxyethanol intermediate is then reacted with 2-chloroethylmorpholine in the presence of a base to form 4-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine.

    Formation of the oxalate salt: Finally, the morpholine derivative is reacted with oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid can undergo various types of reactions:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The morpholine ring can be reduced under specific conditions.

    Substitution: The ethoxyethyl chain can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide are often employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of reduced morpholine derivatives.

    Substitution: Formation of substituted ethoxyethyl derivatives.

Scientific Research Applications

4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways by either inhibiting or activating specific proteins, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-[2-[2-(2-Tert-butylphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(2-Methylphenoxy)ethoxy]ethyl]morpholine
  • 4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]piperidine

Uniqueness

4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine; oxalic acid is unique due to the presence of both the tert-butyl and methyl groups on the phenoxy ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the morpholine ring and the oxalic acid moiety provides distinct properties that differentiate it from similar compounds.

Properties

IUPAC Name

4-[2-[2-(2-tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H31NO3.C2H2O4/c1-16-6-5-7-17(19(2,3)4)18(16)23-15-14-22-13-10-20-8-11-21-12-9-20;3-1(4)2(5)6/h5-7H,8-15H2,1-4H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRJDAUQLCPLDAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)(C)C)OCCOCCN2CCOCC2.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
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4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
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4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
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4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
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4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid
Reactant of Route 6
4-[2-[2-(2-Tert-butyl-6-methylphenoxy)ethoxy]ethyl]morpholine;oxalic acid

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